molecular formula C11H17Cl2N3O2 B1377537 Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride CAS No. 1443981-19-8

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride

Cat. No.: B1377537
CAS No.: 1443981-19-8
M. Wt: 294.17 g/mol
InChI Key: GGDKWARRRLJPFJ-UHFFFAOYSA-N
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Description

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2 and a molecular weight of 294.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an ethyl ester group and an aminoazetidine moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride typically involves multiple stepsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoazetidine moiety can interact with enzymes and receptors, potentially modulating their activity. The pyridine ring may also participate in binding interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate
  • Ethyl 6-(3-aminopiperidin-1-yl)pyridine-3-carboxylate
  • Ethyl 6-(3-aminomorpholin-1-yl)pyridine-3-carboxylate

Uniqueness

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14;;/h3-5,9H,2,6-7,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDKWARRRLJPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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